molecular formula C12H12N2 B6296904 2-Cyclopropyl-5-phenyl-1H-imidazole CAS No. 2118237-70-8

2-Cyclopropyl-5-phenyl-1H-imidazole

Cat. No.: B6296904
CAS No.: 2118237-70-8
M. Wt: 184.24 g/mol
InChI Key: OXJLNVQMJYNAOF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a cyclopropyl group at the 2-position and a phenyl group at the 5-position. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

2-Cyclopropyl-5-phenyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Imidazole is a key component of several important biological molecules, such as histidine and purines . Therefore, it’s plausible that this compound could influence pathways involving these molecules.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often employs high-throughput methods to ensure scalability and efficiency. These methods may include continuous flow synthesis and automated reaction setups to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-Cyclopropyl-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-5-phenyl-1H-imidazole is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications .

Properties

IUPAC Name

2-cyclopropyl-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-4-9(5-3-1)11-8-13-12(14-11)10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJLNVQMJYNAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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